molecular formula C13H15BrF2N2O B8377735 4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide

4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide

Cat. No. B8377735
M. Wt: 333.17 g/mol
InChI Key: IPROZRVVGRNFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide is a useful research compound. Its molecular formula is C13H15BrF2N2O and its molecular weight is 333.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-bromo-2,6-difluoro-N-(1-methyl-4-piperidyl)benzamide

Molecular Formula

C13H15BrF2N2O

Molecular Weight

333.17 g/mol

IUPAC Name

4-bromo-2,6-difluoro-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H15BrF2N2O/c1-18-4-2-9(3-5-18)17-13(19)12-10(15)6-8(14)7-11(12)16/h6-7,9H,2-5H2,1H3,(H,17,19)

InChI Key

IPROZRVVGRNFNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-difluorobenzoic acid (Fluorochem; 3.0 g, 12.66 mol) and HBTU (5.3 g, 13.92 mol) were added to DMF (80 mL), to this was added the required 4-amino-1-methylpiperidine (Fluorochem; 1.59 g, 13.93 mol) and DIPEA (5.0 mL, 27.85 mol), the reaction was stirred for 48 hours, after which the solvent was removed in vacuo to yield a brown gum. The gum was treated with 2.0 M NaOH (50 mL) and extracted with DCM (3×200 ml). Combined extracts were dried and solvent removed in vacuo to yield a dark orange gum which was recrystallised from hot acetonitrile to give the title compound as a white solid (1.9 g, 45%)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
45%

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